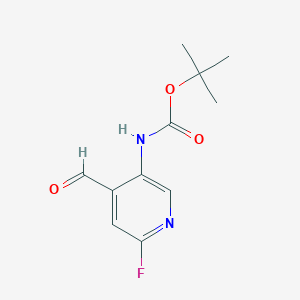
tert-Butyl (6-fluoro-4-formylpyridin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl (6-fluoro-4-formylpyridin-3-yl)carbamate” is a chemical compound with the CAS Number: 2442597-59-1. It has a molecular weight of 240.23 and its IUPAC name is tert-butyl (6-fluoro-4-formylpyridin-3-yl)carbamate . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13FN2O3/c1-11(2,3)17-10(16)14-8-5-13-9(12)4-7(8)6-15/h4-6H,1-3H3,(H,14,16). This code provides a specific description of the compound’s molecular structure .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, an analogue of tert-butyl (6-fluoro-4-formylpyridin-3-yl)carbamate, has been identified as a crucial intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291). A rapid synthetic method for this compound has been established, contributing significantly to the efficient synthesis of related biologically active substances (Zhao et al., 2017).
- The compound tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, structurally similar to tert-butyl (6-fluoro-4-formylpyridin-3-yl)carbamate, demonstrates an interesting crystal structure with bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group. Such compounds are part of an isostructural family, hinting at unique structural properties relevant in scientific research (Baillargeon et al., 2017).
Applications in Medicinal Chemistry
- A study on 7-substituted-1-tert-butyl-6-fluoroquinolone-3-carboxylic acids and naphthyridine derivatives, which are structurally related to tert-butyl (6-fluoro-4-formylpyridin-3-yl)carbamate, revealed significant antibacterial activities. These compounds, including BMY 40062, have shown promise in both in vitro and in vivo evaluations, highlighting the potential medicinal applications of similar compounds (Bouzard et al., 1989).
Chemical Transformations and Reactions
- The use of tert-butyl hydroperoxide (TBHP) in the sequential carboxamidation and aromatisation of isonitriles with formamides, including functional groups like fluoro and methoxy carbonyl, showcases the versatility of tert-butyl carbamate derivatives in chemical transformations. This reaction leads to phenanthridine 6-carboxamides, suggesting diverse chemical applications (Feng et al., 2014).
Role in Structural Studies and Crystallography
- Tert-butyl carbamate derivatives have been used in structural and crystallographic studies. For example, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, has been synthesized and analyzed for its potential in small molecule anticancer drugs, underlining the significance of these compounds in the field of drug discovery and development (Zhang et al., 2018).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Propriétés
IUPAC Name |
tert-butyl N-(6-fluoro-4-formylpyridin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3/c1-11(2,3)17-10(16)14-8-5-13-9(12)4-7(8)6-15/h4-6H,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGGUOILWFPOFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (6-fluoro-4-formylpyridin-3-yl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

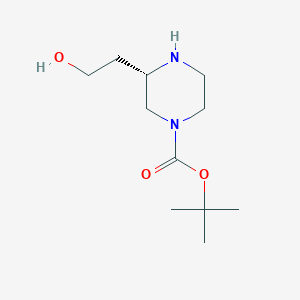
![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2564181.png)
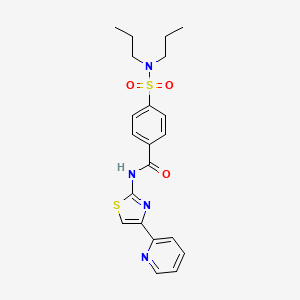
![2-(2,4-dimethylphenyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2564185.png)
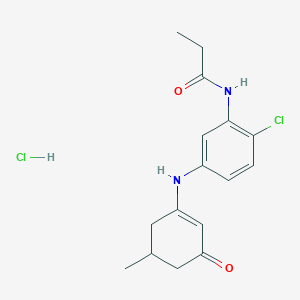
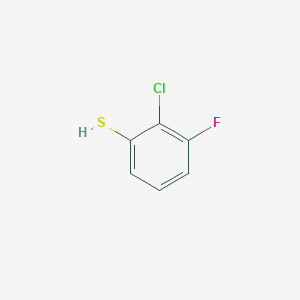
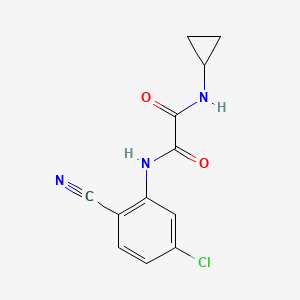
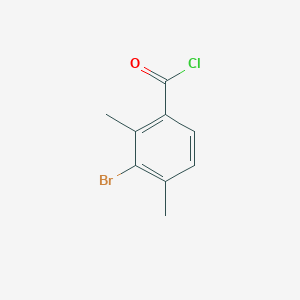
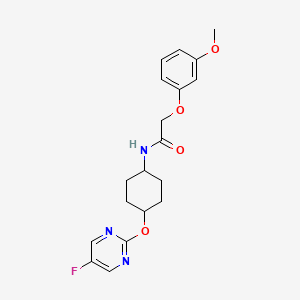
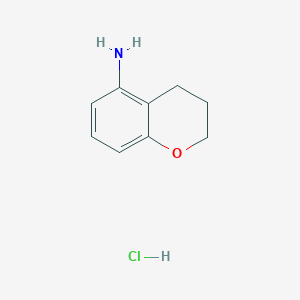
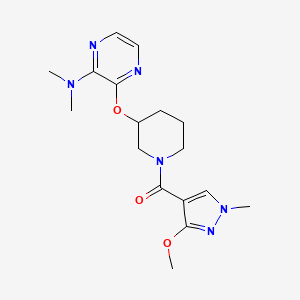
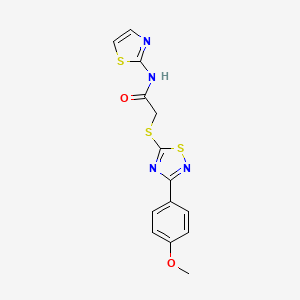
![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-nitrophenyl)acetamide](/img/structure/B2564198.png)
![Ethyl 1-[(4-nitrophenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2564200.png)